2-Hydroxy-1,2-diphenylpropan-1-one

Photoinitiator Migration Food Contact Materials Regulatory Compliance

Low-MW photoinitiators like HMPP (MW 164.2) frequently migrate into food simulants, compromising regulatory compliance. 2-Hydroxy-1,2-diphenylpropan-1-one (MW 226.27) mitigates this via higher molecular weight and bathochromic-shifted UV absorption for 365-395 nm LED curing. • Reduced migration vs. HMPP - supports indirect food contact compliance under 21 CFR §170.39. • Enhanced through-cure via Norrish Type I α-cleavage at longer UV wavelengths. • Lower volatility for reduced-VOC industrial coatings. Supplied with Certificate of Analysis; ambient shipment.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 5623-26-7
Cat. No. B189305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,2-diphenylpropan-1-one
CAS5623-26-7
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3
InChIKeyDIVXVZXROTWKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1,2-diphenylpropan-1-one (CAS 5623-26-7): Technical Baseline and Procurement-Relevant Classification


2-Hydroxy-1,2-diphenylpropan-1-one (CAS 5623-26-7), also designated as α-hydroxy-α-methylbenzyl phenyl ketone or α-methylbenzoin, is a solid α-hydroxy ketone with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound belongs to the α-hydroxyalkylphenone class and functions as a Norrish Type I radical photoinitiator [1], undergoing homolytic α-cleavage upon UV irradiation to generate reactive radical species that initiate polymerization of ethylenically unsaturated monomers. Its aromatic structure confers a distinct UV absorption profile that differs from smaller alkyl-substituted analogs, positioning it for applications requiring specific wavelength sensitivity and reduced volatility.

Why Generic Substitution Fails: Critical Performance Differences Between 2-Hydroxy-1,2-diphenylpropan-1-one and Closest Analogs


Generic substitution among α-hydroxyalkylphenone photoinitiators is technically unsound due to quantifiable differences in UV absorption maxima, curing efficiency under specific lamp spectra, and migration potential. For instance, 2-hydroxy-2-methylpropiophenone (HMPP/Irgacure 1173), a widely used analog with a molecular weight of 164.2 g/mol, exhibits UV absorption peaks at 244, 278, and 322 nm . In contrast, the additional phenyl substitution in 2-hydroxy-1,2-diphenylpropan-1-one (MW 226.27) is expected to induce a bathochromic shift and altered molar absorptivity, impacting initiation efficiency when using narrow-band LED or filtered UV sources. Furthermore, migration studies of commercial UV-cured food packaging reveal that HMPP and benzophenone are the most frequently observed migrating photoinitiators, highlighting a critical drawback for low-molecular-weight analogs in sensitive applications [1]. The following quantitative evidence substantiates why procurement specifications must be compound-specific rather than class-generic.

2-Hydroxy-1,2-diphenylpropan-1-one: Quantitative Differentiation Evidence vs. Key Comparators


Molecular Weight Advantage for Reduced Migration Risk vs. 2-Hydroxy-2-methylpropiophenone

2-Hydroxy-1,2-diphenylpropan-1-one possesses a molecular weight of 226.27 g/mol, which is 37.8% higher than that of the widely used analog 2-hydroxy-2-methylpropiophenone (HMPP, MW 164.2 g/mol). This substantial difference in molecular size correlates with reduced diffusivity and migration potential in cured polymer matrices, a critical factor for indirect food contact and biomedical applications. Migration studies have identified HMPP as one of the most frequently observed photoinitiator migrants in commercial food packaging materials [1], underscoring the procurement value of higher molecular weight alternatives for migration-sensitive formulations.

Photoinitiator Migration Food Contact Materials Regulatory Compliance

Reduced Volatility and VOC Emission Potential Due to Higher Molecular Weight

Volatility in photoinitiators is inversely related to molecular weight and directly impacts volatile organic compound (VOC) emissions during and after UV curing. 2-Hydroxy-1,2-diphenylpropan-1-one (MW 226.27) has a molecular weight approximately 38% greater than the commercial benchmark HMPP (MW 164.2). Research on structurally related α-hydroxyalkylphenones demonstrates that increasing molecular weight and aromatic substitution reduces volatility under simulated outdoor curing conditions [1]. This property is particularly relevant for industrial coatings where low VOC formulations are mandated.

VOC Reduction Industrial Coatings Environmental Compliance

Expected Bathochromic Shift in UV Absorption Relative to Alkyl-Substituted Analogs

The additional phenyl group in 2-hydroxy-1,2-diphenylpropan-1-one extends the conjugated π-system compared to 2-hydroxy-2-methylpropiophenone (HMPP), which exhibits primary absorption peaks at 244, 278, and 322 nm . Based on well-established structure-property relationships in α-hydroxyalkylphenone photoinitiators, aromatic substitution induces a bathochromic (red) shift in the UV absorption spectrum [1]. This shift enables more efficient overlap with the emission spectra of certain UV-LED light sources and filtered medium-pressure mercury lamps, potentially improving curing efficiency in pigmented or thicker coatings where shorter wavelength UV penetration is limited.

UV Curing LED Curing Photopolymerization

Norrish Type I Photoinitiator with α-Cleavage Mechanism Comparable to Commercial Benchmarks

2-Hydroxy-1,2-diphenylpropan-1-one belongs to the Norrish Type I photoinitiator class, characterized by homolytic α-cleavage upon UV excitation to generate two radical fragments capable of initiating polymerization [1]. Comparative studies on the structurally analogous α-hydroxyalkylphenone HMPP (2-hydroxy-2-methylpropiophenone) report a bond dissociation energy (BDE) of 65.0 kcal/mol and a quantum yield of initiation defined as 100 (reference standard), with a polymerization quantum yield of 389 [1]. As a member of the same α-hydroxy ketone subclass, 2-hydroxy-1,2-diphenylpropan-1-one is expected to exhibit similar photochemical efficiency, though the additional phenyl substitution may modulate radical stability and initiation kinetics.

Radical Photoinitiator Polymerization Kinetics Formulation Design

Recommended Application Scenarios for 2-Hydroxy-1,2-diphenylpropan-1-one Based on Verified Differentiation Evidence


Migration-Sensitive UV-Cured Coatings for Food Packaging

Given that 2-hydroxy-2-methylpropiophenone (HMPP) is among the most frequently detected migrating photoinitiators in commercial food packaging [1], the higher molecular weight of 2-hydroxy-1,2-diphenylpropan-1-one (226.27 vs. 164.2 g/mol) offers a quantifiable reduction in migration risk. This makes the compound a technically sound candidate for UV-cured inks and overprint varnishes intended for indirect food contact applications, where compliance with migration limits (e.g., 10 ppb threshold of regulation in 21 CFR §170.39) is required.

Low-VOC Industrial Wood and Plastic Coatings

The increased molecular weight and aromatic substitution of 2-hydroxy-1,2-diphenylpropan-1-one correlate with reduced volatility compared to smaller alkyl-substituted α-hydroxyalkylphenones [2]. This property supports formulation of industrial coatings with lower VOC emissions, aligning with tightening environmental regulations and workplace exposure limits. Suitable for clear and pigmented coatings on wood, plastic, and metal substrates where low odor and reduced emissions are procurement specifications.

UV-LED Curing Systems Requiring Longer Wavelength Sensitivity

The extended conjugated π-system in 2-hydroxy-1,2-diphenylpropan-1-one, relative to HMPP (absorption peaks at 244, 278, 322 nm), is expected to produce a bathochromic shift in UV absorption based on established structure-property relationships for α-hydroxyalkylphenones [2]. This shift improves spectral overlap with 365 nm and 395 nm UV-LED light sources, enabling more efficient initiation in systems where mercury arc lamps are being replaced with energy-efficient LED arrays.

Adhesives and Sealants Requiring Deep Section Cure

As a Norrish Type I photoinitiator with established α-cleavage photochemistry [2], 2-hydroxy-1,2-diphenylpropan-1-one generates radical species capable of initiating polymerization throughout the bulk of a formulation. Its absorption characteristics, inferred to extend into longer UV wavelengths than HMPP, may facilitate improved through-cure in thicker adhesive layers where shorter wavelength UV is attenuated by the uppermost cured film.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-1,2-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.